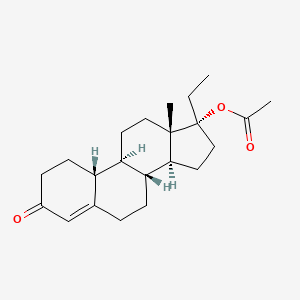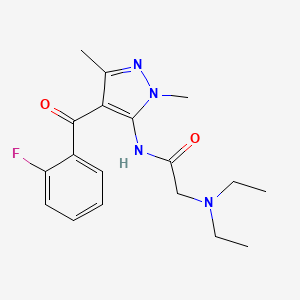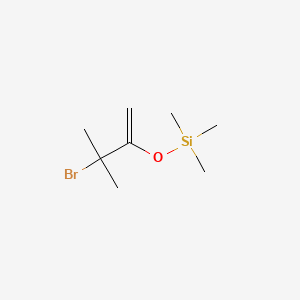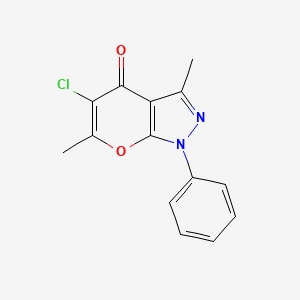
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate: is a synthetic progestin, a type of hormone that mimics the effects of progesterone. It is commonly used in various medical applications, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestational activity and is often used in combination with estrogen in hormone replacement therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate typically involves multiple steps, starting from basic steroidal structures. The process often includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Nor-Modification: Removal of the 19th carbon atom.
Acetylation: Addition of an acetate group to the hydroxyl group at the 17th position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To achieve specific structural modifications.
Chromatographic Purification: To ensure high purity of the final product.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Various substitution reactions can occur, particularly at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products Formed:
Ketones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters: From substitution reactions involving the acetate group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms.
Biology:
- Studied for its effects on cellular processes and hormone regulation.
Medicine:
- Widely used in hormone replacement therapy and contraceptives.
- Investigated for its potential in treating conditions like endometriosis and menstrual disorders.
Industry:
- Utilized in the production of various pharmaceutical formulations.
Mecanismo De Acción
Molecular Targets and Pathways: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The compound primarily affects the reproductive system, influencing menstrual cycles, ovulation, and pregnancy maintenance.
Comparación Con Compuestos Similares
Norethindrone: Another synthetic progestin with similar applications.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Levonorgestrel: Commonly used in emergency contraception.
Uniqueness: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. These characteristics make it particularly effective in certain therapeutic applications, such as long-term contraceptive formulations and hormone replacement therapies.
Propiedades
Número CAS |
18063-30-4 |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-ethyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h13,17-20H,4-12H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 |
Clave InChI |
LPVYJWRIXJQYIY-REGVOWLASA-N |
SMILES isomérico |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C |
SMILES canónico |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)









